molecular formula C7H11N B3357152 2-Azabicyclo[3.2.1]oct-6-ene CAS No. 71017-41-9

2-Azabicyclo[3.2.1]oct-6-ene

Cat. No. B3357152
CAS RN: 71017-41-9
M. Wt: 109.17 g/mol
InChI Key: UPCJVZGGKGONIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.2.1]oct-6-ene is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . It has been applied as a key synthetic intermediate in several total syntheses . Its unique structure can make it a challenging scaffold to acquire .


Synthesis Analysis

The 2-Azabicyclo[3.2.1]octane system has been synthesized in a stereoselective manner . The synthetic approaches to access this bicyclic architecture have been summarized in several studies . The core has been applied as a key synthetic intermediate in several total syntheses .


Molecular Structure Analysis

The molecular formula of 2-Azabicyclo[3.2.1]oct-6-ene is C7H11N . Its molecular weight is 109.1689 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The 2-Azabicyclo[3.2.1]octane system has been used in the synthesis of several target molecules . It has been applied as a key synthetic intermediate in several total syntheses .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Azabicyclo[3.2.1]oct-6-ene include a molecular weight of 109.1689 . Its IUPAC Standard InChI is InChI=1S/C7H11N/c1-2-7-5-6(1)3-4-8-7/h1-2,6-8H,3-5H2 .

Future Directions

The 2-Azabicyclo[3.2.1]octane system has gained significant interest in the past decades due to its synthetic and pharmacological potential . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there will be continued interest and research in this area in the future.

properties

IUPAC Name

3-azabicyclo[3.2.1]oct-6-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-7-3-6(1)4-8-5-7/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCJVZGGKGONIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991324
Record name 3-Azabicyclo[3.2.1]oct-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.2.1]oct-6-ene

CAS RN

71017-41-9
Record name 2-Azabicyclo(3.2.1)oct-6-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071017419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azabicyclo[3.2.1]oct-6-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.2.1]oct-6-ene
Reactant of Route 2
2-Azabicyclo[3.2.1]oct-6-ene
Reactant of Route 3
2-Azabicyclo[3.2.1]oct-6-ene
Reactant of Route 4
2-Azabicyclo[3.2.1]oct-6-ene
Reactant of Route 5
2-Azabicyclo[3.2.1]oct-6-ene
Reactant of Route 6
2-Azabicyclo[3.2.1]oct-6-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.